molecular formula C15H36N4 B142088 Tris[2-(isopropylamino)ethyl]amine CAS No. 157794-54-2

Tris[2-(isopropylamino)ethyl]amine

Cat. No. B142088
M. Wt: 272.47 g/mol
InChI Key: XUIXOJXQJNMJGQ-UHFFFAOYSA-N
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Description

Tris[2-(isopropylamino)ethyl]amine is a type of amine ligand that can be used in various chemical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar trisubstituted amine compounds and their properties. For instance, tris(2-pyridylmethyl)amine-based ligands have been studied for their ability to selectively bind zinc ions and exhibit fluorescence enhancement upon binding . Similarly, tris(4-hydroxy-3,5-diisopropylbenzyl)amine has been synthesized and used to form novel trinuclear titanium complexes, which have shown higher activities towards styrene polymerization compared to mononuclear systems .

Synthesis Analysis

The synthesis of trisubstituted amine compounds involves the reaction of appropriate precursors under specific conditions. For example, tris(4-hydroxy-3,5-diisopropylbenzyl)amine was synthesized by reacting 2,6-diisopropylphenol and hexamethylenetetramine in the presence of p-toluenesulfonic acid or paraformaldehyde . This method could potentially be adapted for the synthesis of Tris[2-(isopropylamino)ethyl]amine by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trisubstituted amines can be complex and is often characterized by techniques such as single crystal X-ray diffraction. For instance, the solid-state structure of tris(4-hydroxy-3,5-diisopropylbenzyl)amine was determined using this method . The molecular structure can influence the compound's reactivity and its ability to form complexes with metals or other entities.

Chemical Reactions Analysis

Trisubstituted amines can participate in various chemical reactions, often acting as ligands to form complexes with metal ions. The papers describe the formation of complexes with zinc , titanium , zirconium, and tantalum . These complexes can have applications in areas such as fluorescence sensing, catalysis, and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of trisubstituted amines, such as solubility, stability, and reactivity, are crucial for their practical applications. For example, the introduction of methoxy groups into the chromophore of a tris(2-pyridylmethyl)amine-based ligand enhanced its fluorescence significantly, making it suitable for fluorescence microscopy in living cells . The swelling behavior and drug release properties of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine were also investigated, demonstrating pH and temperature-responsive behavior .

Scientific Research Applications

Drug Delivery and Hydrogel Applications

  • Chitosan Hydrogels for Drug Delivery: Tris[2-(2-formylphenoxy)ethyl]amine is used as a cross-linker in chitosan hydrogels, demonstrating pH- and thermo-responsive properties. These hydrogels show potential in targeted drug delivery and sustaining the release of drugs, enhancing bioavailability (Karimi et al., 2018).

Polymer Chemistry

  • Economical and Efficient Polymerization Process: Tris(2-aminoethyl)amine (TREN) is an effective replacement for Me6-TREN in metal-catalyzed living radical polymerization, offering cost benefits and efficiency for technological applications (Moreno et al., 2017).
  • Atom Transfer Radical Polymerization: Tris[2-(dimethylamino)ethyl]amine is used as a ligand in copper-catalyzed atom transfer radical addition (ATRA) processes, aiding in efficient polymerization and control of molecular weights (Eckenhoff & Pintauer, 2011).
  • RAFT Synthesis of pH-Responsive Polymers: Tris[2-(dimethylamino)ethyl]amine is involved in the synthesis of pH-responsive triblock copolymers, useful for applications in biomedical fields (Xu et al., 2008).

Chemistry and Material Science

  • Siderophore Model Systems and Coordination Polymers: Tris[2-(dimethylamino)ethyl]amine is used in the synthesis of siderophore model systems and coordination polymers, contributing to understanding iron binding and complexation (Matsumoto et al., 2001).
  • Synthesis and Characterization of Energetic Materials: The compound is used in the synthesis of energetic materials like gas-generating agents, highlighting its potential in pyrotechnical applications (Hartdegen et al., 2009).

Environmental Applications

  • Degradation of Environmental Pollutants: Tris[2-(dimethylamino)ethyl]amine is involved in the degradation kinetics of environmental pollutants, contributing to effective water treatment processes (Acero et al., 2000).

Safety And Hazards

TREN is classified as a skin corrosive (Category 1B) and eye damage (Category 1) substance . It has a hazard statement of H314, which means it causes severe skin burns and eye damage . Appropriate precautions should be taken when handling TREN, as it may cause skin and eye irritation.

properties

IUPAC Name

N-propan-2-yl-N',N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c1-13(2)16-7-10-19(11-8-17-14(3)4)12-9-18-15(5)6/h13-18H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXOJXQJNMJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(CCNC(C)C)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578082
Record name N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[2-(isopropylamino)ethyl]amine

CAS RN

157794-54-2
Record name N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(isopropylamino)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Bella, F Elizalde, J Amici, S Trano, G Vozzolo… - Proceedings of the …, 2022 - iris.polito.it
Self-healing materials are actively studied in order to extend the lifetime and performance of batteries. Dynamic covalent networks have recently emerged as one of the best self-…
Number of citations: 0 iris.polito.it
H Tlahuext, R Reyes-Martínez, G Vargas-Pineda… - Journal of …, 2011 - Elsevier
Two series of di and trinuclear chlorodiorganotin(IV) complexes derived from bis- and tris-dithiocarbamate ligands have been prepared and structurally characterized. The dinuclear …
Number of citations: 39 www.sciencedirect.com
F Elizalde, J Amici, S Trano, G Vozzolo… - Journal of Materials …, 2022 - pubs.rsc.org
Self-healing materials are actively studied in order to extend the lifetime and performance of batteries. Dynamic covalent networks have recently emerged as one of the best self-…
Number of citations: 39 pubs.rsc.org
SS Massoud, FR Louka, MA Al-Hasan… - New Journal of …, 2015 - pubs.rsc.org
Two carbonato-bridged Cu(II) complexes, [Cu3(dmMePEA)3(μ3-CO3)(ClO4)3]ClO4 (1) and [Cu2(iptren)2(μ2-CO3)](ClO4)2·H2O (2), (dmMePEA = N-methyl(2-(2-pyridyl)ethyl)-(4-…
Number of citations: 24 pubs.rsc.org
FA Mautner, RC Fischer, A Torvisco, MM Henary… - Molecules, 2020 - mdpi.com
A novel series of mononuclear five-coordinated pseudohalido-Cu(II) complexes displaying distorted square bipyramidal: [Cu(L 1 )(NCS) 2 ] (1), [Cu(L 2 )(NCS) 2 ] (2) and [Cu(L 3 )(NCS)]…
Number of citations: 12 www.mdpi.com
B Kim, S Kim, T Ohta, J Cho - Inorganic Chemistry, 2020 - ACS Publications
The importance of redox-inactive metal ions in modulating the reactivity of redox-active biological systems is a subject of great current interest. In this work, the effect of redox-inactive …
Number of citations: 8 pubs.acs.org
J Will, C Würtele, J Becker, O Walter, S Schindler - Polyhedron, 2019 - Elsevier
Copper(I) complexes of the tripodal, tetradentate, aliphatic ligands Me 3 tren (Me 3 tren = tris-(2-methylaminoethyl)amine), Isoprop 3 tren (Isoprop 3 tren = tris-(2-isopropylaminoethyl)…
Number of citations: 5 www.sciencedirect.com
B Kim, D Jeong, T Ohta, J Cho - Communications Chemistry, 2019 - nature.com
Copper(II)-hydroperoxo species are often detected as key intermediates in metalloenzymes and biomimetic compounds containing copper. However, the only reactivity has previously …
Number of citations: 28 www.nature.com
D Sivanesan, B Seo, CS Lim, HG Kim - Journal of Catalysis, 2020 - Elsevier
Molecular catalyst-based direct hydrogenation of bicarbonate to formate in aqueous medium is a challenging research topic for the H 2 storage. Finding a green and effective method for …
Number of citations: 8 www.sciencedirect.com
T Patel, JK Oh - Journal of Macromolecular Science, Part A, 2023 - Taylor & Francis
Covalent adaptive polymeric networks covalently crosslinked with dynamic covalent bonds that undergo reversible exchange reaction hold good mechanical properties, dimensional …
Number of citations: 1 www.tandfonline.com

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